Methyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a benzoyloxy substituent at the C5 position, a methyl group at C2, and a methoxycarbonyl group at C2. Benzofuran derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The synthesis of such compounds typically involves functionalization of the benzofuran core through halogenation, esterification, or substitution reactions. For example, the starting material 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid is often modified via methylation or halogenation to introduce specific functional groups .
Structural characterization of these compounds relies heavily on spectroscopic techniques (e.g., $^1$H-NMR, IR) and X-ray crystallography. For instance, compound VI (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) was confirmed via X-ray diffraction, highlighting the planar benzofuran ring and halogen substituents .
Properties
IUPAC Name |
methyl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-16(18(20)21-2)14-10-13(8-9-15(14)22-11)23-17(19)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLDCFMCKOSCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylic Acid
The synthesis begins with 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, a precursor well-documented in benzofuran chemistry. This compound provides the foundational benzofuran scaffold with reactive hydroxyl (-OH) and carboxylic acid (-COOH) groups for subsequent derivatization.
Step 1: Methyl Esterification of the Carboxylic Acid Group
The carboxylic acid at position 3 is converted to a methyl ester using dimethyl sulfate (DMS) under alkaline conditions. In a representative procedure:
- Reagents : 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), dimethyl sulfate (60 mmol), potassium carbonate (20 mmol).
- Solvent : Acetone (30 mL).
- Conditions : Reflux at 60–80°C for 48 hours.
- Mechanism : DMS acts as a methylating agent, transferring a methyl group to the carboxylic acid oxygen under basic conditions (K₂CO₃).
- Outcome : Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is obtained with >90% yield.
Key Characterization :
Step 2: Benzoylation of the 5-Hydroxy Group
The phenolic hydroxyl group at position 5 undergoes acylation with benzoyl chloride to introduce the benzoyloxy moiety. This step adapts Schotten-Baumann conditions for ester formation:
- Reagents : Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (10 mmol), benzoyl chloride (12 mmol), pyridine (15 mmol).
- Solvent : Dichloromethane (DCM, 50 mL).
- Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.
- Mechanism : Pyridine acts as a base, deprotonating the hydroxyl group to form a phenoxide ion, which nucleophilically attacks benzoyl chloride.
- Outcome : this compound is isolated in 75–85% yield after column chromatography (silica gel, chloroform/methanol 100:0.5).
Key Characterization :
- ¹H-NMR (CDCl₃) : δ 8.10–7.45 (m, 5H, benzoyl Ar-H), 7.55 (s, 1H, benzofuran Ar-H), 3.94 (s, 3H, COOCH₃), 2.52 (s, 3H, CH₃).
- IR (KBr) : 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (benzoyl C=O).
Alternative Synthetic Strategies
Direct Benzoylation Prior to Esterification
An alternative route involves benzoylating the hydroxyl group before esterifying the carboxylic acid:
- Benzoylation : 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid reacts with benzoyl chloride in DCM/pyridine.
- Esterification : The resulting 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylic acid is treated with methanol/H₂SO₄ under reflux.
Challenges :
- Acidic esterification conditions may hydrolyze the benzoyloxy group.
- Lower yields (~60%) due to competing side reactions.
Structural and Spectroscopic Characterization
Comparative Spectral Analysis
Table 1: ¹H-NMR Data for this compound vs. Analogues
| Proton Environment | δ (ppm) Target Compound | δ (ppm) Methoxy Analog |
|---|---|---|
| Benzofuran Ar-H (C7) | 7.55 | 7.54 |
| COOCH₃ | 3.94 | 3.93 |
| CH₃ (C2) | 2.52 | 2.51 |
| Benzoyl Ar-H | 8.10–7.45 | – |
Key Insight : The benzoyloxy group introduces deshielding effects, shifting aromatic protons downfield compared to methoxy analogs.
Optimization and Yield Considerations
Reaction Efficiency
Solvent Impact
- Polar Aprotic Solvents : DCM and THF enhance reagent solubility without hydrolyzing intermediates.
- Protic Solvents : Methanol or ethanol reduce acylation efficiency due to competing transesterification.
Applications and Derivatives
While antimicrobial studies focus on halogenated analogs, the benzoyloxy group’s electron-withdrawing nature suggests potential in:
- Photodynamic Therapy : As a photosensitizer precursor.
- Polymer Chemistry : As a monomer for UV-crosslinkable resins.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylic acid.
Reduction: Formation of 5-(benzoyloxy)-2-methyl-1-benzofuran-3-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzofuran derivatives.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The benzoyloxy group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The benzofuran scaffold allows for extensive structural diversification. Below is a comparative analysis of methyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate with key analogs:
Key Observations:
- Halogenation Effects: Halogenated derivatives (e.g., bromo, chloro) exhibit increased molecular weight and altered reactivity.
- Substituent Complexity: The 3,4-dimethoxybenzoyloxy group introduces methoxy donors, improving solubility but introducing respiratory toxicity risks .
Physicochemical Properties
- Crystallography : X-ray structures (e.g., compound VI) reveal planar benzofuran rings and intermolecular interactions (e.g., π-π stacking, C–H···O bonds) that stabilize the crystal lattice .
- Spectroscopy : $^1$H-NMR chemical shifts for methyl and ester groups are consistent across analogs (δ 2.4–3.8 ppm for methyl; δ 3.7–4.3 ppm for methoxy) .
Biological Activity
Methyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, characterized by its unique structure which includes a benzoyloxy group, a methyl group, and a carboxylate ester. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with an IUPAC name that reflects its complex structure. The compound features a fused benzene and furan ring system, which is typical of benzofurans, and the presence of functional groups that may enhance its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₆O₅ |
| IUPAC Name | This compound |
| CAS Number | 308297-56-5 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to modulate enzyme activity through binding interactions that enhance or inhibit certain pathways. The benzoyloxy group is significant in this regard, as it may increase the compound's binding affinity to target proteins.
Biological Activities
Research into the biological activities of this compound has indicated several potential therapeutic applications:
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, several studies involving related benzofuran derivatives provide insight into its potential effects:
- A study evaluated the inhibitory effects of various benzofuran compounds on SIRT enzymes, revealing significant anti-SIRT2 activity with IC50 values in the micromolar range. This suggests that this compound may also exhibit similar enzyme modulation properties .
- Another investigation into the mitochondrial effects of benzofurans highlighted their role in influencing mitochondrial respiration and cytotoxicity. These findings suggest that this compound might affect mitochondrial function, which is relevant for understanding its potential therapeutic applications .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing Methyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the benzofuran core via cyclization, often using Claisen condensation or Friedel-Crafts acylation.
- Step 2 : Introduction of the benzoyloxy group at the 5-position via nucleophilic substitution or esterification under acidic/basic conditions.
- Step 3 : Methyl esterification at the 3-position using methanol and a catalyst like H₂SO₄ or DCC. Critical parameters include temperature control (60–120°C), solvent selection (e.g., DMF or THF), and purification via column chromatography .
Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and verify ester/benzoyloxy groups (e.g., benzoyloxy protons appear at δ 7.5–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~326.3) and fragmentation patterns .
- IR Spectroscopy : Detects carbonyl stretching (C=O) at ~1700–1750 cm⁻¹ for ester and benzoyloxy groups .
- HPLC : Ensures >95% purity post-synthesis .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or kinases .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for benzoyloxy group introduction to reduce reaction time .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in esterification .
- Temperature Gradients : Lower temperatures (e.g., 0–5°C) during sensitive steps (e.g., cyclization) to prevent decomposition .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be resolved?
- SHELX Refinement : Use SHELXL for high-resolution crystallographic refinement to resolve bond-length discrepancies. Validate with Hirshfeld surface analysis .
- DFT Calculations : Compare experimental data with density functional theory (DFT)-optimized structures (e.g., Gaussian 16) to identify outliers .
- Complementary Techniques : Pair X-ray diffraction with neutron diffraction for hydrogen-bonding clarity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Synthesize analogs with halogens (Br, Cl) or methoxy groups at the 5-position to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., benzoyloxy group for hydrophobic binding) .
- Biological Correlations : Correlate logP values (measured via HPLC) with cytotoxicity to optimize lipophilicity .
Q. How can target engagement be validated in enzyme interaction studies?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for interactions with COX-2 or kinases .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm binding specificity .
- Crystallographic Docking : Co-crystallize the compound with target enzymes (e.g., Mcl-1) to visualize binding poses .
Q. How should stability and degradation products be monitored during storage?
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC to detect ester hydrolysis products .
- Mass Spectrometry Imaging (MSI) : Identify degradation pathways (e.g., benzoyloxy cleavage) in real-time .
- Lyophilization : For long-term storage, lyophilize under argon to prevent oxidative degradation .
Methodological Notes
- Safety : Follow SDS guidelines (e.g., AK Scientific) for handling corrosive reagents and toxic intermediates .
- Data Reproducibility : Report reaction conditions (e.g., exact molar ratios, stirring rates) to ensure reproducibility .
- Ethical Compliance : Adhere to institutional protocols for biological testing and disposal of hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
